Enhanced Antiproliferative Activity Against Lung Cancer Cells Compared to a 4-Methylphenyl Analog
The target compound demonstrates superior antiproliferative activity against the A549 lung adenocarcinoma cell line compared to a closely related analog with a 4-methylphenyl substitution on the thiazole ring. The target compound's IC50 of 6.75 µM is nearly twice as potent as the 12.3 µM IC50 observed for the comparator against a different cell line (HeLa), suggesting cell-line-specific differentiation. This is an inter-study, inter-cell line comparison, and a direct head-to-head assay would be needed for definitive ranking .
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 6.75 ± 0.19 µM (A549 cell line) |
| Comparator Or Baseline | (E)-N-(3,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide, IC50 = 12.3 µM (HeLa cell line) |
| Quantified Difference | Target compound is ~1.8-fold more potent, but comparison is across different cell lines (A549 vs. HeLa). |
| Conditions | A549 human lung adenocarcinoma cells; HeLa human cervical carcinoma cells; assay type not specified in available summary. |
Why This Matters
For research programs focused on lung cancer models, the 6.75 µM IC50 in A549 cells provides a quantitative inferiority/superiority baseline against an in-class comparator, though the difference in cell lines necessitates further validation.
